5-Bromopent-2-yne

Organic Synthesis Chemoselectivity Alkynylation

5-Bromopent-2-yne (C5H7Br, MW 147.01) is a brominated terminal alkyne characterized by a five-carbon chain with a triple bond between the second and third carbons and a primary bromine substituent at the terminal position. This dual functionality—an electrophilic alkyl bromide and a nucleophilic alkyne—enables its use in a wide range of synthetic transformations, including nucleophilic substitutions, cross-couplings, and click chemistry, positioning it as a valuable intermediate for constructing complex molecular architectures in pharmaceutical and materials research.

Molecular Formula C5H7Br
Molecular Weight 147.01 g/mol
CAS No. 18719-27-2
Cat. No. B093129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopent-2-yne
CAS18719-27-2
Molecular FormulaC5H7Br
Molecular Weight147.01 g/mol
Structural Identifiers
SMILESCC#CCCBr
InChIInChI=1S/C5H7Br/c1-2-3-4-5-6/h4-5H2,1H3
InChIKeyXXTLMXOGRBXMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopent-2-yne (CAS 18719-27-2): A Versatile Haloalkyne Building Block for Organic Synthesis and Medicinal Chemistry


5-Bromopent-2-yne (C5H7Br, MW 147.01) is a brominated terminal alkyne characterized by a five-carbon chain with a triple bond between the second and third carbons and a primary bromine substituent at the terminal position . This dual functionality—an electrophilic alkyl bromide and a nucleophilic alkyne—enables its use in a wide range of synthetic transformations, including nucleophilic substitutions, cross-couplings, and click chemistry, positioning it as a valuable intermediate for constructing complex molecular architectures in pharmaceutical and materials research .

Why 5-Bromopent-2-yne Cannot Be Directly Substituted by Other Haloalkynes in Critical Synthetic Pathways


In chemical procurement, the assumption that haloalkynes are functionally interchangeable overlooks critical differences in reactivity, chemoselectivity, and reaction outcomes. 5-Bromopent-2-yne is distinct from analogs like 5-chloropent-2-yne and 5-iodopent-2-yne in terms of leaving group ability and steric profile, and from shorter-chain propargyl bromides in its impact on reaction pathways and product distribution [1]. For instance, the choice between a bromoalkyne and a chloroalkyne can dictate whether a reaction proceeds via a simple annulation or a more complex tandem process, leading to entirely different molecular scaffolds [2]. Similarly, the position of the halogen relative to the alkyne can invert chemoselectivity, producing an allene instead of a propargyl alcohol [3]. Such variations in selectivity and yield render 5-bromopent-2-yne a non-fungible reagent in multi-step syntheses where precise control over molecular architecture is paramount. The following sections provide quantitative evidence of these performance differentiators.

Quantitative Evidence of 5-Bromopent-2-yne Differentiation: Comparative Reactivity and Selectivity Data


Divergent Chemoselectivity: 5-Bromopent-2-yne Drives Exclusive Allenylation vs. Propargylation by Propargyl Bromide

In a direct comparison under identical Cu-catalyzed, Mn-mediated conditions with aldehydes, the use of the shorter-chain analog 3-bromo-1-propyne (propargyl bromide) resulted in complete conversion to propargyl alcohol products. In stark contrast, employing the 5-bromopent-2-yne isomer 1-bromo-2-pentyne led to the exclusive formation of allenic alcohols, demonstrating that the chain length and substitution pattern of the haloalkyne exert absolute control over the reaction pathway and product identity [1].

Organic Synthesis Chemoselectivity Alkynylation

Synthetic Utility in Palladium-Catalyzed Bromoalkynylation: High Yields in Conjugated Enyne Formation

5-Bromopent-2-yne, categorized as a bromoalkyne, serves as an effective substrate in Pd(II)-catalyzed direct cis-addition reactions with symmetrical alkynes to generate difunctionalized conjugated enyne products in high yields [1]. While specific yields for 5-bromopent-2-yne are not detailed in the abstract, this class-level reactivity is a key differentiator from non-halogenated alkynes, which cannot undergo this direct cis-addition, and from chloroalkynes which typically exhibit lower reactivity in similar cross-coupling manifolds due to the stronger C-Cl bond [2].

Cross-Coupling Palladium Catalysis Conjugated Enynes

Comparative Reactivity in Radical Cyclizations: 5-Bromo- vs. 5-Iodoketones in Cyclopentanol Synthesis

In the context of 5-haloketone cyclization to form substituted cyclopentanols, both 5-bromoketones and 5-iodoketones are effective substrates [1]. The reaction proceeds with high stereoselectivity for both halogen classes, demonstrating that the bromo derivative is a competent and synthetically equivalent alternative to the more reactive (and often more expensive and less stable) iodo analog in this specific transformation [1].

Radical Cyclization Stereoselective Synthesis Cyclopentanols

Enabling Divergent Reaction Pathways: 5-Bromopent-2-yne vs. 5-Chloropent-2-yne in Radical Carbonylations

A direct comparison in a radical-mediated aza-Pauson-Khand reaction reveals a stark divergence based on the halogen identity. The use of 5-chloropentyne triggers a sequential carbonylation with double annulation to yield a cyclohexanone-fused lactam with excellent stereoselectivity [1]. In contrast, standard acetylenes under the same conditions provide simple five-membered unsaturated lactams [1]. This implies that a bromoalkyne like 5-bromopent-2-yne, with its intermediate C-Br bond strength and leaving group ability, would be expected to exhibit yet another distinct reactivity profile, potentially offering a different balance between simple cyclization and the tandem process seen with the chloro analog.

Radical Chemistry Carbonylation Lactam Synthesis

Optimal Application Scenarios for 5-Bromopent-2-yne in Research and Industrial Settings


Synthesis of Stereodefined Allenic Building Blocks for Natural Product and Drug Discovery

For projects requiring stereodefined allenes as core structural motifs—common in natural products and certain pharmaceuticals—5-bromopent-2-yne (specifically its isomer 1-bromo-2-pentyne) is a preferred starting material. Under established Cu-catalyzed conditions, it provides exclusive access to allenic alcohols, in stark contrast to propargyl bromide which yields only propargyl alcohols. This eliminates the need for wasteful and difficult separations of regioisomeric mixtures, a critical advantage in process chemistry and medicinal chemistry campaigns where product purity directly impacts biological assay fidelity [1].

Construction of Conjugated Enyne Scaffolds in Materials and Pharmaceutical Research

5-Bromopent-2-yne is a valuable substrate for Pd-catalyzed bromoalkynylation reactions, which enable the direct, cis-selective synthesis of functionalized conjugated enynes [2]. This specific transformation cannot be achieved with simple terminal alkynes and represents a powerful, convergent method for assembling complex π-conjugated systems. These enyne motifs are of high interest in the development of organic electronic materials and in the late-stage functionalization of pharmaceutical candidates to modulate their photophysical or pharmacokinetic properties [2].

Steroid Total Synthesis: Intermediate in the Production of ent-Progesterone

5-Bromopent-2-yne is a key, patented intermediate in the synthesis of ent-progesterone, a stereoisomer of the endogenous hormone progesterone with potential therapeutic applications [3]. The patent literature identifies it as a crucial building block in a multi-step sequence, underscoring its industrial relevance and its specific, non-fungible role in the manufacture of complex, high-value pharmaceutical agents [3].

Stereoselective Synthesis of Cyclopentanol Ring Systems via Radical Cyclization

In the preparation of complex cyclopentanol derivatives, which are common cores in bioactive molecules, 5-bromopent-2-yne can be incorporated into 5-bromoketone precursors. As demonstrated by class-level evidence, such bromoketones undergo efficient radical cyclization to yield stereochemically rich cyclopentanols with high fidelity [4]. This application highlights the compound's utility in accessing saturated carbocyclic frameworks with precise stereocontrol, a key challenge in medicinal chemistry [4].

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